(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-isopropyl-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole
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Overview
Description
1,3-bis[(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2H-isoindole is a complex organic compound that features a unique structure combining isoindole and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis[(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2H-isoindole typically involves multi-step organic synthesis techniques. One common method involves the condensation of isoindole derivatives with oxazole precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1,3-bis[(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2H-isoindole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1,3-bis[(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2H-isoindole has a wide range of applications in scientific research:
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,3-bis[(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2H-isoindole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
Properties
Molecular Formula |
C22H27N3O2 |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
4-propan-2-yl-2-[[3-[(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C22H27N3O2/c1-13(2)19-11-26-21(24-19)9-17-15-7-5-6-8-16(15)18(23-17)10-22-25-20(12-27-22)14(3)4/h5-10,13-14,19-20,23H,11-12H2,1-4H3 |
InChI Key |
XVSFUWLKMKBJQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1COC(=N1)C=C2C3=CC=CC=C3C(=CC4=NC(CO4)C(C)C)N2 |
Origin of Product |
United States |
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